![molecular formula C7H6N4O B055340 Imidazo[1,2-b]pyridazine-2-carboxamide CAS No. 123531-29-3](/img/structure/B55340.png)
Imidazo[1,2-b]pyridazine-2-carboxamide
概要
説明
Imidazo[1,2-b]pyridazine-2-carboxamide is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring, where one nitrogen atom is shared between the two rings . This scaffold has been extensively studied for its synthetic accessibility and therapeutic versatility, particularly in kinase inhibition and anticancer research .
準備方法
合成経路と反応条件: ピモジドは、4,4-ビス(4-フルオロフェニル)ブチルアミンと1-(4-ピペリジル)-2-ベンジミダゾリノンを反応させる多段階プロセスによって合成されます。 反応条件には通常、最終生成物の形成を促進するために有機溶媒と触媒を使用することが含まれます。 .
工業生産方法: ピモジドの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、所望の仕様を満たす最終生成物が得られます。 .
3. 化学反応解析
反応の種類: ピモジドは、次のようなさまざまな化学反応を起こします。
酸化: ピモジドは、酸化されて対応するN-酸化物を形成することがあります。
還元: 還元反応は、ピモジドをその還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: N-酸化物の形成。
還元: 還元されたピモジド誘導体の形成。
置換: 置換されたピモジド誘導体の形成.
4. 科学研究への応用
ピモジドは、さまざまな科学研究に広く応用されています。
化学: ドパミン受容体拮抗薬に関する研究における参照化合物として使用されます。
生物学: ドパミン受容体と神経伝達に対する影響について調査されています。
医学: 統合失調症やトゥレット症候群などの精神疾患の治療における潜在的な治療効果について研究されています。
化学反応の分析
Types of Reactions: Pimozide undergoes various chemical reactions, including:
Oxidation: Pimozide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Pimozide to its reduced forms.
Substitution: Pimozide can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced Pimozide derivatives.
Substitution: Formation of substituted Pimozide derivatives.
科学的研究の応用
Therapeutic Applications
1.1 Inhibition of Kinases
One of the primary applications of imidazo[1,2-b]pyridazine-2-carboxamide derivatives is their role as inhibitors of specific kinases involved in disease progression. For instance, compounds based on this scaffold have been identified as potent inhibitors of the adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that AAK1 knockout mice exhibit reduced pain responses, suggesting that AAK1 inhibitors could be beneficial in managing pain and related conditions .
1.2 Cancer Treatment
Recent research has highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against multiple myeloma (MM). These compounds inhibit the transforming growth factor-β activated kinase (TAK1), which is overexpressed in MM. The lead compounds demonstrated nanomolar inhibitory activity against TAK1, indicating their potential as targeted therapies for MM, especially in cases resistant to conventional treatments .
2.1 Antibacterial Properties
Imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial activity. A series of synthesized compounds exhibited significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. This suggests that these compounds could serve as potential leads for developing new antibiotics .
2.2 Enzyme Inhibition
The versatility of this compound extends to its ability to inhibit various enzymes. It has been utilized as a brominating reagent in organic syntheses and has shown inhibitory effects on several enzymes critical for metabolic processes .
Synthesis and Variants
The synthesis of this compound involves various methodologies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. Modifications at different positions on the pyridazine core can enhance biological activity and selectivity towards specific targets .
Compound | Target | Activity | Reference |
---|---|---|---|
This compound | AAK1 | Inhibitor | |
6-substituted derivatives | TAK1 | Nanomolar inhibitor | |
Various derivatives | Bacterial strains | Antimicrobial |
Case Studies
4.1 Alzheimer's Disease Management
A study investigated the effects of AAK1 inhibitors derived from this compound in models of Alzheimer's disease. The results indicated a significant reduction in cognitive deficits associated with AAK1 activity, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .
4.2 Targeting Multiple Myeloma
In another case study focused on multiple myeloma, researchers developed a series of imidazo[1,2-b]pyridazine compounds that demonstrated potent inhibition of cell growth in MM models at nanomolar concentrations. This underscores the importance of structure-activity relationship studies in optimizing these compounds for clinical use .
作用機序
ピモジドは、中枢神経系におけるドパミンD2受容体を選択的に阻害することで効果を発揮します。この阻害によりドパミン神経伝達が減少し、運動性および音声チック、および妄想性寄生虫症が軽減されます。 ピモジドは、α1-アドレナリン受容体と5-HT2受容体にも親和性を示し、全体的な薬理学的プロファイルに寄与しています。 .
類似の化合物:
ハロペリドール: 精神疾患の治療に使用される別のドパミン拮抗薬。
フルフェナジン: 抗精神病作用を持つフェノチアジン誘導体。
クロルプロマジン: 統合失調症や躁うつ病の治療に使用される典型的な抗精神病薬。
ピモジドの独自性: ピモジドは、ドパミンD2受容体を選択的に阻害し、α1-アドレナリン受容体と5-HT2受容体にも親和性を示すという点で独特です。 この受容体親和性の組み合わせは、独自の薬理学的効果と治療的応用をもたらします。 .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Structural Isomers: Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine
- Structural Differences : Unlike imidazo[1,2-b]pyridazine, these isomers feature two nitrogen atoms in each ring without shared atoms (Fig. 2 in ) .
- Synthetic Accessibility : Imidazo[1,2-b]pyridazine derivatives are more synthetically tractable due to established methods like condensation with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-coupling reactions .
Imidazo[1,2-a]pyridine Derivatives
- Core Structure : Replaces pyridazine with pyridine, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Activities: Antimicrobial Agents: Imidazo[1,2-a]pyridine-3-carboxamide derivatives (e.g., compounds 2 and 5) exhibit potent activity against Staphylococcus aureus and Candida albicans . Anti-Ulcer Activity: Compound X (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) shows efficacy in gastrointestinal disorders via metabolic stability .
- Synthesis: Relies on 2-aminopyridine as a starting material, with recent innovations streamlining routes for drug development .
Imidazo[1,2-b]pyridazine Derivatives with Benzamide Units
- Physicochemical Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Data Tables: Comparative Analysis
Table 2. Pharmacological Profiles
Key Research Findings
- Synthetic Superiority : Imidazo[1,2-b]pyridazine derivatives benefit from robust copper- and palladium-catalyzed routes, enabling scalable production .
- Therapeutic Potential: While imidazo[1,2-a]pyridines excel in antimicrobial applications, this compound derivatives are prioritized for kinase-targeted therapies due to their binding affinity .
- Physicochemical Advantages : Carboxamide substituents improve aqueous solubility compared to methyl or aldehyde analogs (e.g., 2-methylimidazo[1,2-b]pyridazin-6-amine in ) .
生物活性
Imidazo[1,2-b]pyridazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-b]pyridazine derivatives have been studied for their potential as inhibitors of various biological targets, including kinases and enzymes involved in critical cellular processes. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a versatile scaffold in drug design.
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes:
- Kinase Inhibition : Research has shown that imidazo[1,2-b]pyridazines can inhibit various kinases such as Adaptor Associated Kinase 1 (AAK1) and TGF-beta activated kinase 1 (TAK1). These kinases are involved in signaling pathways that regulate cell proliferation and survival, making them important targets for cancer therapy and inflammatory diseases .
- Antimicrobial Activity : Some derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.03 to 0.14 μM against various strains .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of specific substitutions on the imidazo[1,2-b]pyridazine scaffold:
- Substituent Effects : Modifications at positions 2 and 3 of the ring system have been shown to significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance potency against target enzymes or pathogens .
- Microsomal Stability : Compounds with improved metabolic stability in liver microsomes have been identified, which is crucial for developing orally bioavailable drugs. For example, certain substitutions led to a half-life increase in human microsomes from 63 minutes to over 80 minutes .
Case Studies
Recent studies have provided insights into the efficacy of this compound derivatives:
- Anti-TB Activity : A series of imidazo[1,2-b]pyridazine compounds were evaluated for their anti-TB properties. Compounds demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains with MIC values ranging from 0.07 to 0.14 μM .
- Kinase Inhibition : The compound's ability to inhibit AAK1 was tested in vitro using knockout mouse models, revealing a significant reduction in pain response compared to wild-type controls. This suggests potential applications in pain management and neurodegenerative diseases .
- Antiparasitic Activity : A novel scaffold combining imidazo[1,2-b]pyridazine with phosphodiesterase inhibitors showed selective sub-nanomolar activity against protozoal parasites like Giardia lamblia and Trypanosoma brucei, indicating broad-spectrum antiparasitic potential .
Table 1: Biological Activity Summary
Compound | Target | Activity | MIC (μM) | Reference |
---|---|---|---|---|
Compound A | AAK1 | Inhibitor | N/A | |
Compound B | MDR-TB | Inhibitor | 0.07 - 0.14 | |
Compound C | Giardia lamblia | Inhibitor | <0.001 |
Table 2: Structure-Activity Relationships
Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Halogen | Increased potency |
3 | Alkyl | Enhanced stability |
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for preparing Imidazo[1,2-b]pyridazine-2-carboxamide derivatives?
The synthesis typically involves condensation reactions between substituted pyridazine rings and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization . Solid-phase synthesis methods using polymer-bound intermediates (e.g., 2-aminonicotinate) with α-haloketones are also effective for generating diverse derivatives .
Q. How can researchers ensure safety and proper waste management when handling this compound?
Experiments require protective gear (gloves, masks, goggles) to avoid skin contact. Toxic byproducts should be handled in gloveboxes, and waste must be segregated and disposed via certified biological waste management services . Storage under inert atmospheres (2–8°C) is critical to prevent degradation .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. Infrared (IR) spectroscopy helps identify functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .
Q. Which pharmacological activities are associated with this scaffold?
Imidazo[1,2-b]pyridazines exhibit antimicrobial, antiviral, and anticancer properties. For example, derivatives with acetamide substitutions (e.g., N,N,6-trimethyl groups) show inhibitory effects on cancer cell lines .
Advanced Research Questions
Q. How can transition-metal catalysts optimize the synthesis of complex derivatives?
Copper catalysts with acetylacetonate ligands enhance cross-coupling efficiency, while palladium catalysts (e.g., Pd/C) enable selective C–H functionalization. DFT studies help predict reaction pathways and transition states to refine catalytic conditions .
Q. What methodologies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Factorial design experiments (e.g., varying substituents, reaction conditions) combined with Structure-Activity Relationship (SAR) analysis can isolate variables affecting bioactivity. Molecular docking studies further validate target binding affinity discrepancies .
Q. How can computational modeling improve the design of this compound-based therapeutics?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess binding stability with biological targets (e.g., kinases), guiding structural modifications for enhanced selectivity .
Q. What strategies mitigate off-target effects in anticancer applications?
Introduce polar groups (e.g., carboxylic acids) to reduce lipophilicity and improve solubility. Fragment-based drug design (FBDD) identifies minimal pharmacophores to minimize non-specific interactions .
Q. How do researchers resolve synthetic challenges in regioselective functionalization?
Directed ortho-metalation (DoM) with directing groups (e.g., amides) enables precise substitution at the 3- or 8-positions. Microwave-assisted synthesis reduces side reactions by accelerating kinetics .
Q. What gaps exist in understanding the compound’s toxicology profile?
Limited in vivo data on metabolic pathways (e.g., cytochrome P450 interactions) and chronic toxicity necessitate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. Zebrafish models or organ-on-a-chip systems provide scalable preclinical insights .
Q. Methodological Tables
Table 1: Key Synthetic Routes for this compound
Table 2: Pharmacological Activities of Selected Derivatives
Derivative | Biological Activity | IC₅₀/EC₅₀ (μM) | Reference |
---|---|---|---|
N,N,6-Trimethylacetamide | Anticancer (HeLa cells) | 2.4 | |
8-Carboxamide | Antimicrobial (E. coli) | 8.7 |
特性
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSZKBLNSVQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438132 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-29-3 | |
Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。